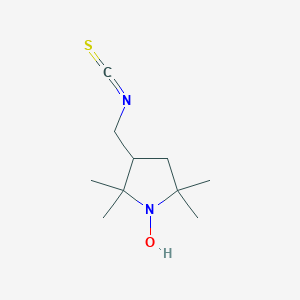
1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine
概要
説明
1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine is a unique organic compound characterized by its pyrrolidine ring structure with hydroxy and isothiocyanatomethyl functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,5,5-tetramethylpyrrolidine.
Isothiocyanatomethylation: The isothiocyanatomethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) is replaced by the isothiocyanate group using reagents like thiophosgene or potassium thiocyanate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions: 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Substitution: The isothiocyanatomethyl group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various derivatives depending on the nucleophile used.
科学的研究の応用
1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine exerts its effects involves:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, potentially altering their function.
Pathways: It may modulate biochemical pathways related to oxidative stress and inflammation.
類似化合物との比較
- 1-Hydroxy-3-(methylthio)-2,2,5,5-tetramethylpyrrolidine
- 1-Hydroxy-3-(chloromethyl)-2,2,5,5-tetramethylpyrrolidine
Uniqueness: 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine is unique due to its specific functional groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the isothiocyanate group, in particular, makes it a valuable compound for biochemical studies and potential therapeutic uses.
特性
IUPAC Name |
1-hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-9(2)5-8(6-11-7-14)10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWDXCSMXGMRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)CN=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405248 | |
| Record name | ST50307181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78140-52-0 | |
| Record name | ST50307181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















